A Comprehensive Technical Guide to the Synthesis and Characterization of N-Allyl-N-(4-fluorophenyl)amine
A Comprehensive Technical Guide to the Synthesis and Characterization of N-Allyl-N-(4-fluorophenyl)amine
This guide provides an in-depth exploration of the synthesis and characterization of N-Allyl-N-(4-fluorophenyl)amine, a valuable intermediate in the development of novel pharmaceuticals and functional materials. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of a robust synthetic protocol, thorough characterization methodologies, and the underlying scientific principles.
Introduction
N-Allyl-N-(4-fluorophenyl)amine, with the chemical formula C9H10FN, is an aromatic amine of growing interest in medicinal chemistry and materials science.[1][2] The presence of both a fluorophenyl group and an allyl moiety imparts unique electronic and reactive properties to the molecule. The fluorophenyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. The versatile allyl group can participate in a wide array of chemical transformations, making it a key functional handle for further molecular elaboration. This guide will detail a reliable synthetic route to this compound and a comprehensive approach to its characterization.
Synthesis of N-Allyl-N-(4-fluorophenyl)amine
The synthesis of N-Allyl-N-(4-fluorophenyl)amine can be efficiently achieved through the N-allylation of 4-fluoroaniline. While several methods exist for N-alkylation, a direct approach using an allyl halide in the presence of a suitable base is often effective and straightforward for this class of compounds. For more complex substrates or to achieve higher yields and cleaner reactions, modern cross-coupling reactions such as the Buchwald-Hartwig amination offer a powerful alternative.[3][4][5][6] This guide will focus on the direct N-allylation method due to its operational simplicity and cost-effectiveness.
Reaction Scheme:
Caption: Synthetic scheme for N-Allyl-N-(4-fluorophenyl)amine.
Experimental Protocol
Materials:
-
Allyl bromide (99%)
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Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (10.0 g, 89.9 mmol) and anhydrous acetonitrile (100 mL).
-
Add anhydrous potassium carbonate (24.8 g, 179.8 mmol) to the solution.
-
While stirring vigorously, add allyl bromide (13.0 g, 107.9 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 95:5) to afford pure N-Allyl-N-(4-fluorophenyl)amine.
Safety Precautions:
-
4-Fluoroaniline is toxic and an irritant.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Allyl bromide is a lachrymator and is toxic.[9][10] Handle with extreme care in a fume hood and wear appropriate PPE.
-
Acetonitrile is flammable and toxic.[11] Avoid open flames and ensure adequate ventilation.
Characterization of N-Allyl-N-(4-fluorophenyl)amine
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Allyl-N-(4-fluorophenyl)amine. The following techniques are recommended:
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | [1] |
| Molecular Weight | 151.19 g/mol | [1][2] |
| Appearance | Expected to be a colorless to pale yellow oil | Inferred |
| Boiling Point | 50-58 °C at 0.5 Torr | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Protons: Two sets of doublets (or multiplets) in the range of 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.
-
Allylic CH=CH₂ Proton: A multiplet in the range of 5.8-6.0 ppm.
-
Terminal =CH₂ Protons: Two multiplets (or doublets of doublets) in the range of 5.1-5.3 ppm.
-
N-CH₂ Protons: A doublet in the range of 3.8-4.0 ppm.
-
NH Proton: A broad singlet (if present as an impurity of mono-allylation) which may be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic C-F: A doublet with a large coupling constant (¹JCF) in the range of 150-160 ppm.
-
Aromatic C-N: A singlet in the range of 140-145 ppm.
-
Allylic CH=CH₂: A singlet in the range of 130-135 ppm.
-
Aromatic CH: Signals in the range of 115-130 ppm, with those ortho to the fluorine showing C-F coupling.
-
Terminal =CH₂: A singlet in the range of 115-120 ppm.
-
N-CH₂: A singlet in the range of 45-50 ppm.
-
IR (Infrared) Spectroscopy:
-
Expected Characteristic Peaks (cm⁻¹):
-
N-H Stretch: A weak to medium band around 3400 cm⁻¹ (if mono-allylation occurs).
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.
-
C=C Stretch (Alkene): A peak around 1640 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the range of 1500-1600 cm⁻¹.
-
C-F Stretch: A strong band in the range of 1200-1250 cm⁻¹.
-
C-N Stretch: A peak in the range of 1300-1350 cm⁻¹.
-
Mass Spectrometry (MS):
-
Expected Molecular Ion Peak (M⁺): m/z = 151.08. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive overview of a reliable and accessible method for the synthesis of N-Allyl-N-(4-fluorophenyl)amine, a compound of significant interest in chemical and pharmaceutical research. The detailed experimental protocol, coupled with a thorough characterization workflow, offers researchers a solid foundation for producing and verifying this valuable chemical intermediate. Adherence to the outlined safety precautions is paramount to ensure a safe and successful synthesis. The spectroscopic data provided serve as a benchmark for the confirmation of the final product's identity and purity.
References
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Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst . The Journal of Organic Chemistry - ACS Publications. [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]
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Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. [Link]
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Supplementary Data - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones . The Royal Society of Chemistry. [Link]
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CAS RN 83164-79-8 | N-Allyl-4-fluoroaniline - Hoffman Fine Chemicals . Hoffman Fine Chemicals. [Link]
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4-Fluoroanilines: synthesis and decomposition - Academia.edu . Academia.edu. [Link]
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N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC . National Center for Biotechnology Information. [Link]
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Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1][3][4]-triazin-8(7H)-one - MDPI . MDPI. [Link]
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N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine - PubChem . PubChem. [Link]
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13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines . MDPI. [Link]
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Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC . National Center for Biotechnology Information. [Link]
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13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog . University of Ottawa NMR Facility Blog. [Link]
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Allyl fluoride synthesis by fluorination - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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